molecular formula C14H17NO B15311498 3-(2-Methoxynaphthalen-1-yl)propan-1-amine

3-(2-Methoxynaphthalen-1-yl)propan-1-amine

Cat. No.: B15311498
M. Wt: 215.29 g/mol
InChI Key: ZZMSSWRACMGSLU-UHFFFAOYSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C14H17NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and an amine group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxynaphthalen-1-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxynaphthalene, which serves as the starting material.

    Alkylation: The 2-methoxynaphthalene undergoes alkylation with a suitable alkyl halide, such as 3-chloropropan-1-amine, in the presence of a base like potassium carbonate. This reaction introduces the propan-1-amine group to the naphthalene ring.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxynaphthalen-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced amine form.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or hydrobromic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Boron tribromide in dichloromethane.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-(2-Methoxynaphthalen-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

3-(2-methoxynaphthalen-1-yl)propan-1-amine

InChI

InChI=1S/C14H17NO/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9H,4,7,10,15H2,1H3

InChI Key

ZZMSSWRACMGSLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCCN

Origin of Product

United States

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